molecular formula C8H11BrN2 B184018 3-Bromo-4-(dimethylamino)aniline CAS No. 860444-64-0

3-Bromo-4-(dimethylamino)aniline

Cat. No. B184018
M. Wt: 215.09 g/mol
InChI Key: FHBHPSOVOJJEJN-UHFFFAOYSA-N
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Description

3-Bromo-4-(dimethylamino)aniline is a chemical compound with the molecular formula C8H11BrN2 . It has a molecular weight of 215.09 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(dimethylamino)aniline consists of a benzene ring substituted with a bromine atom and a dimethylamino group .

Scientific Research Applications

  • Molecular Structure Characterization : It has been used in synthesizing and studying the crystal structure of related compounds like 4-Bromo-N-[4-(dimethylamino)benzylidene]aniline Schiff Base. This compound crystallizes in a monoclinic crystal system and has been characterized using X-ray diffraction, providing insights into molecular arrangements and stability (Zeng Wu-lan, 2011).

  • Conformational Analysis : The molecule p-Bromo-N-(p-dimethylaminobenzylidene)aniline has been studied for its molecular conformation influenced by the crystal environment. The research found two independent molecules with markedly different conformations in the same crystal phase, providing insights into polymorphism and crystal packing effects (M. Ahmet et al., 1994).

  • Synthesis and Redox Properties : The synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s has been explored, where the compounds can be oxidized into dications with triplet spin-multiplicity, indicating potential applications in material science and electronics (A. Ito et al., 2002).

  • Organic Intermediates : Dimethyl-4-bromoiodobenzenes, including derivatives of 3-Bromo-4-(dimethylamino)aniline, are used as intermediates in various fields. Their synthesis and structural characterization offer insights into their potential applications in different chemical processes (Li Yu, 2008).

  • Chemical Oscillations Study : The compound has been studied in the context of bromination and oxidation reactions, where transient chemical oscillations were observed, providing insights into the reaction dynamics and the formation of brominated products (J. G. Bell & Jichang Wang, 2015).

  • Spectroscopy and Quantum Chemistry Methods : The bromo-based theyophen chalcone derivative 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl] prop-2-en-1-one (BTDAP) has been investigated using spectroscopy and quantum chemistry methods, providing valuable information on its molecular structure, vibrational frequencies, electronic absorption spectra, and potential applications in material science (P. Ramesh et al., 2020).

properties

IUPAC Name

2-bromo-1-N,1-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBHPSOVOJJEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474765
Record name 2-Bromo-N~1~,N~1~-dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(dimethylamino)aniline

CAS RN

860444-64-0
Record name 2-Bromo-N~1~,N~1~-dimethylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Van Loon, PE Verkade… - Recueil des Travaux …, 1960 - Wiley Online Library
The preparation of a number of dimethylamino‐azobenzene derivatives of the types I‐IV (see formulae below) is described. The choice of the methods of preparation depends on …
Number of citations: 15 onlinelibrary.wiley.com

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